molecular formula C14H11NO3S B071544 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one CAS No. 183582-31-2

2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one

Cat. No.: B071544
CAS No.: 183582-31-2
M. Wt: 273.31 g/mol
InChI Key: DIHVCPXPMHSLOX-UHFFFAOYSA-N
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Description

2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one is an organic compound that features a pyran ring substituted with a thiocyanatomethyl group and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one typically involves the thiocyanation of a benzylic compound. One common method is the AIBN-initiated direct thiocyanation of benzylic sp3 C–H bonds using N-thiocyanatosaccharin . This reaction proceeds via a free radical pathway, resulting in high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of readily available raw materials and efficient reaction conditions is crucial for cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one involves its interaction with specific molecular targets. The thiocyanate group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl thiocyanate: Similar in structure but lacks the pyran ring.

    2-Thiocyanatomethyl-4H-pyran-4-one: Similar but without the benzyloxy group.

Uniqueness

2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one is unique due to the presence of both the thiocyanatomethyl and benzyloxy groups on the pyran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-oxo-5-phenylmethoxypyran-2-yl)methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c15-10-19-9-12-6-13(16)14(8-17-12)18-7-11-4-2-1-3-5-11/h1-6,8H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHVCPXPMHSLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=COC(=CC2=O)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171446
Record name 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183582-31-2
Record name 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183582312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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